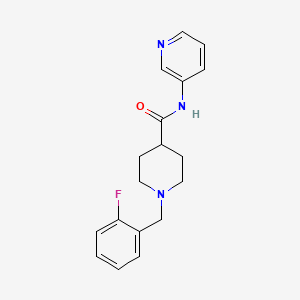![molecular formula C18H18N2O B4894811 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one, also known as PPAC, is a chemical compound with potential applications in scientific research. PPAC is a synthetic compound that belongs to the family of cyclohexenones and has a pyridine moiety. It has a molecular weight of 345.43 g/mol and a molecular formula of C21H21N2O. PPAC has been studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one is not fully understood. However, it is believed that this compound acts as a modulator of ion channels and receptors, leading to changes in cellular signaling pathways. This compound has been shown to interact with various targets, including voltage-gated potassium channels, NMDA receptors, and GABA receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of voltage-gated potassium channels, leading to changes in neuronal excitability. This compound has also been shown to modulate the activity of NMDA receptors, leading to changes in synaptic plasticity. In addition, this compound has been shown to enhance the activity of GABA receptors, leading to changes in neurotransmission.
実験室実験の利点と制限
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. This compound is also stable and can be stored for extended periods without degradation. However, this compound also has some limitations. It is a relatively new compound, and its full range of biological activities is not yet fully understood. This compound is also relatively expensive, which may limit its use in some laboratory settings.
将来の方向性
There are several future directions for the study of 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one. One area of research is the development of new drugs based on the structure of this compound. This compound has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound. Further studies are needed to fully understand how this compound interacts with its targets and the downstream effects of these interactions. Finally, future studies could investigate the potential use of this compound in other fields of research, such as materials science and nanotechnology.
合成法
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one can be synthesized using a multi-step process that involves the reaction of 2-cyclohexen-1-one with pyridine-4-carbaldehyde and methylamine. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain the final product in high purity and yield.
科学的研究の応用
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one has been studied for its potential use in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, this compound has been used as a tool to study the structure and function of enzymes and proteins. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and receptors.
特性
IUPAC Name |
5-phenyl-3-(pyridin-4-ylmethylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18-11-16(15-4-2-1-3-5-15)10-17(12-18)20-13-14-6-8-19-9-7-14/h1-9,12,16,20H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFXXJQEADDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)
![diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)

![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)

![17-(4-ethoxyphenyl)-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4894795.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4894802.png)
![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)

![2-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4894819.png)
